Thietane, 2-propyl-
CAS No.: 70678-49-8
Cat. No.: VC4124109
Molecular Formula: C6H12S
Molecular Weight: 116.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70678-49-8 |
|---|---|
| Molecular Formula | C6H12S |
| Molecular Weight | 116.23 g/mol |
| IUPAC Name | 2-propylthietane |
| Standard InChI | InChI=1S/C6H12S/c1-2-3-6-4-5-7-6/h6H,2-5H2,1H3 |
| Standard InChI Key | GQBLJZKBAFSDSX-UHFFFAOYSA-N |
| SMILES | CCCC1CCS1 |
| Canonical SMILES | CCCC1CCS1 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
Thietane, 2-propyl- belongs to the thietane family, characterized by a four-membered ring comprising three carbon atoms and one sulfur atom. The propyl substituent at the second carbon modifies the compound’s steric and electronic properties, distinguishing it from simpler thietane derivatives . The ring strain inherent to thietanes (bond angles ~85–90°) enhances reactivity compared to larger sulfur heterocycles like tetrahydrothiophene .
Table 1: Key Physicochemical Properties of Thietane, 2-Propyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂S | |
| Molecular Weight | 116.23 g/mol | |
| Density | 0.933 g/cm³ | |
| Boiling Point | 152.1°C at 760 mmHg | |
| Flash Point | 38.7°C |
Synthetic Methodologies
Photochemical Innovations
Recent advances leverage photochemical strategies. A landmark 2022 study demonstrated a domino reaction combining Norrish Type II fragmentation and thia-Paternò–Büchi [2+2] cycloaddition (Scheme 1) . Phenacyl sulfides (A) undergo light-induced cleavage to generate thioketones (B), which react with electron-deficient alkenes (C) to yield 2-propylthietane derivatives (D) with high regio- and diastereoselectivity .
This method offers superior efficiency (yields up to 85%) and functional group tolerance compared to classical routes .
Biological and Ecological Significance
Role as a Semiochemical
Thietane, 2-propyl- functions as an alarm pheromone in mice, triggering predator avoidance behaviors . Human olfactory receptor OR2T11 and murine MOR244-3 respond to the compound in the presence of copper ions, highlighting its interspecies signaling role .
Industrial and Agricultural Applications
Crop Protection Agents
Thietane, 2-propyl- derivatives demonstrate notable insecticidal activity against Spodoptera frugiperda (fall armyworm), with LC₅₀ values as low as 12 ppm in foliar spray trials. Their mode of action involves acetylcholinesterase inhibition and oxidative stress induction.
Polymer Chemistry
The compound’s ring-opening polymerization produces polythioethers with high refractive indices (n = 1.65–1.72), suitable for optical coatings .
Future Research Directions
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Targeted drug delivery: Exploiting thietane’s copper-dependent olfactory activation for nose-to-brain transport .
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Green synthesis: Developing visible-light photocatalysts (e.g., 1-acetylpyrene) to improve reaction sustainability .
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Agricultural formulations: Microencapsulation to enhance field stability and reduce mammalian toxicity.
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